Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,5,7,8-pentamethyl-6-chromanol.
Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the chromanol ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: t-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products
Scientific Research Applications
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying the behavior of vitamin E analogs and their antioxidant properties.
Biology: Investigated for its potential role in cellular protection against oxidative stress and its effects on various biological pathways.
Industry: Utilized in the formulation of antioxidants for various industrial products, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol involves its interaction with molecular targets and pathways related to oxidative stress and cellular protection. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage to cellular components . Additionally, its antiandrogen activity in prostate carcinoma cells suggests involvement in hormonal pathways and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A closely related compound with similar antioxidant properties.
α-Tocopherol: A well-known vitamin E analog with established antioxidant and therapeutic benefits.
γ-Tocopherol: Another vitamin E analog with distinct biological activities and applications.
Uniqueness
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other chromanol derivatives. Its unique combination of antioxidant and antiandrogen activities makes it a valuable compound for diverse scientific and industrial applications.
Properties
CAS No. |
57721-81-0 |
---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2.C2H4O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13;1-2(3)4/h15H,6-7H2,1-5H3;1H3,(H,3,4) |
InChI Key |
FJIUHFIUTLMBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.